Isoeugenyl acetate is a high-purity chemical used as an analytical standard in various scientific research fields []. Its precise chemical composition and properties allow researchers to accurately identify and quantify the presence of isoeugenyl acetate in samples being studied []. This is crucial for various applications, such as:
Due to its well-defined properties, isoeugenyl acetate serves as a valuable reference material for scientific research. Researchers can use it to:
Isoeugenyl acetate is sometimes employed as a starting material or intermediate in the synthesis of other chemical compounds. These synthesized compounds may have various applications in scientific research, such as:
Isoeugenol acetate, also known as acetyl isoeugenol, is an organic compound derived from isoeugenol, which is a phenolic compound found in essential oils such as clove oil. This compound features a methoxy group and an acetyl group attached to the aromatic ring, making it a derivative of eugenol. Its chemical formula is C₁₁H₁₄O₃, and it is characterized by its pleasant fragrance, often used in perfumery and flavoring applications.
Isoeugenol acetate exhibits various biological activities:
The synthesis of isoeugenol acetate can be performed through several methods:
Isoeugenol acetate finds applications in various fields:
Isoeugenol acetate shares structural similarities with several related compounds. Here are some notable comparisons:
Compound | Structure Similarity | Unique Properties |
---|---|---|
Isoeugenol | Parent compound | Known allergen; used in fragrances and flavorings |
Eugenol | Structural precursor | Antimicrobial properties; used in dental products |
Isoeugenyl benzoate | Ester derivative | Exhibits similar allergenic potential |
Isoeugenyl phenylacetate | Ester derivative | Potentially less allergenic than isoeugenol |
Isoeugenyl methyl ether | Ether derivative | Lower reactivity compared to esters |
Isoeugenol acetate's unique position lies in its balance of fragrance properties and potential allergenic effects, making it both valuable and challenging in product formulations.
Catalytic isomerization serves as a foundational step in producing high-purity isoeugenol, the direct precursor to isoeugenol acetate. The transformation of eugenol to isoeugenol requires precise control over reaction conditions and catalyst selection to maximize trans-isoeugenol content, which directly influences the quality of the final acetylated product.
A breakthrough in isomerization efficiency is demonstrated by the use of Zr-N/Meso-Al₂O₃(OH⁻) catalysts, which achieve eugenol conversion rates exceeding 90% under mild conditions (150–180°C, 2–4 hours). These catalysts leverage mesoporous alumina’s high surface area (350–400 m²/g) and zirconium-nitrogen coordination sites to stabilize the transition state during the -sigmatropic rearrangement of eugenol to isoeugenol. The inclusion of hydroxyl groups on the catalyst surface enhances proton transfer, reducing energy barriers and minimizing byproduct formation.
Table 1: Performance of Catalysts in Eugenol Isomerization
Catalyst System | Temperature (°C) | Conversion Rate (%) | Trans-Isoeugenol Selectivity (%) |
---|---|---|---|
Zr-N/Meso-Al₂O₃(OH⁻) | 160 | 92.5 | 98.3 |
Conventional Al₂O₃ | 200 | 78.2 | 85.6 |
An alternative method detailed in patent CN103848728A employs ultrasonic irradiation (40 kHz) in a potassium hydroxide-ethanol system to decompose clove powder into isoeugenol. By maintaining temperatures at 100–130°C for 1–2 hours, this approach achieves trans-isoeugenol purity of 95–97% while reducing alkali consumption by 40% compared to traditional methods. The ultrasonic waves enhance mass transfer and disrupt cellular matrices in clove powder, accelerating the release and isomerization of eugenol.
t-Anol/isoeugenol synthases are NADPH-dependent reductases belonging to the PIP family, which includes pinoresinol–lariciresinol reductase (PLR) and isoflavone reductase (IFR). These enzymes catalyze the reductive displacement of acyl groups from coniferyl alcohol derivatives to produce isoeugenol or its structural analogs [1] [3]. In Asarum sieboldii, isoeugenol synthase (AsIGS) demonstrates dual functionality: at pH 5.5, it generates both isoeugenol and eugenol from coniferyl acetate, while at pH 6.5, it exclusively produces isoeugenol [3]. This pH-dependent product specificity suggests metabolic flexibility in response to cellular conditions.
Transgenic studies in Asarum sieboldii reveal that AsIGS overexpression increases eugenol content by 23.3%, whereas RNA interference reduces it by 25.3% [3]. These findings confirm the enzyme’s central role in modulating phenylpropanoid flux. Similarly, petunia (Petunia hybrida) isoeugenol synthase (IGS1) and sweet basil (Ocimum basilicum) eugenol synthase (EGS1) share >40% sequence identity with IFR-like proteins, indicating evolutionary conservation of function across divergent plant lineages [1] [2].
Table 1: Catalytic Properties of Selected Isoeugenol Synthases
Enzyme Source | Substrate | Optimal pH | K~m~ (mM) | k~cat~ (s⁻¹) |
---|---|---|---|---|
Asarum sieboldii | Coniferyl acetate | 5.5–6.5 | 12.21 | 76.26 |
Petunia hybrida | Coniferyl acetate | 7.0 | 1.6 | 48.9 |
Ocimum basilicum | Coniferyl acetate | 7.2 | 5.1 | 32.7 |
PIP reductases exhibit strict substrate specificity for acylated coniferyl alcohol derivatives. Coniferyl acetate serves as the primary substrate for both EGS1 and IGS1, with K~m~ values of 5.1 mM and 1.6 mM, respectively [1] [2]. Structural studies using brominated analogs (e.g., 4-bromo-cinnamyl acetate) demonstrate that the para-hydroxyl group on the aromatic ring is essential for binding [1]. Substitution with p-coumaroyl-CoA reduces catalytic efficiency by 80%, highlighting the necessity of the acetyl moiety [2].
The enzymes’ active sites accommodate the propenyl side chain of coniferyl acetate while excluding bulkier substrates. For example, cinnamyl acetate (lacking the para-hydroxyl group) shows no reactivity with EGS1 or IGS1, and competitive inhibition assays confirm steric constraints in the binding pocket [1] [4]. Phylogenetic analysis reveals that PIP reductases involved in phenylpropene biosynthesis form a distinct clade, separated from lignan-forming PLRs [3].
Significant differences exist between enzymatic activity in isolated assays versus living tissues. In vitro, purified AsIGS converts coniferyl acetate to isoeugenol with a k~cat~/K~m~ of 6.49 s⁻¹·mM⁻¹ [3]. However, in vivo studies in petunia flowers show that isoeugenol synthesis requires co-expression of a coniferyl alcohol acetyltransferase, which primes the substrate for reduction [1].
Table 2: Comparative Catalytic Efficiency of EGS1/IGS1
Condition | Substrate | Reaction Rate (nmol·min⁻¹·mg⁻¹) |
---|---|---|
In vitro | Coniferyl acetate | 320 ± 45 |
In vivo | Coniferyl alcohol | 18 ± 3 |
In Escherichia coli heterologous systems, co-expression of endogenous acyltransferases enables conversion of coniferyl alcohol to isoeugenol, despite the absence of direct in vitro activity on non-acylated substrates [1]. This suggests that substrate channeling and compartmentalization in native glandular trichomes enhance pathway efficiency. Additionally, coniferyl acetate’s instability in planta complicates its detection, implying rapid turnover rates in biosynthetic hotspots [1] [3].
Isoeugenol acetate demonstrates potent acetylcholinesterase inhibitory activity, representing a significant advancement in the development of cholinesterase inhibitors [1]. Research has established that isoeugenol acetate exhibits exceptional inhibitory effects against acetylcholinesterase enzymes with an inhibitory concentration fifty percent value of 77 nanomolar and an inhibition constant of 16 nanomolar [1] [2]. These values indicate substantially higher potency compared to many conventional acetylcholinesterase inhibitors currently available in therapeutic applications [1].
The mechanism of acetylcholinesterase inhibition by isoeugenol acetate involves competitive binding to the enzyme's active site [3] [4]. Molecular docking studies have revealed that isoeugenol forms two hydrogen bonds at the active site residues of acetylcholinesterase, achieving a docking score of negative 12.2390 [3]. The binding interactions occur through hydrogen bond formation with critical amino acid residues, establishing stable enzyme-inhibitor complexes that prevent substrate acetylcholine from accessing the catalytic site [3] [4].
Kinetic analysis demonstrates that isoeugenol acetate functions as a reversible competitive inhibitor of acetylcholinesterase [5] [6]. The competitive nature of inhibition is characterized by the ability of increasing substrate concentrations to overcome the inhibitory effects, resulting in altered apparent Michaelis constant values while maintaining unchanged maximum velocity parameters [5] [7]. Lineweaver-Burk plot analysis confirms the competitive inhibition pattern, showing increased slope values with unchanged y-intercept when inhibitor concentrations are elevated [6] [8].
The structural basis for acetylcholinesterase inhibition involves specific molecular interactions between isoeugenol acetate and amino acid residues within the enzyme's binding pocket [9] [10]. The phenolic hydroxyl group of isoeugenol acetate participates in hydrogen bonding networks with conserved lysine and tyrosine residues, while the aromatic ring system engages in pi-pi stacking interactions with phenylalanine residues lining the active site [9]. The acetate moiety contributes to binding affinity through hydrophobic interactions with nonpolar amino acid side chains [9] [10].
Parameter | Value | Reference |
---|---|---|
Inhibitory Concentration Fifty Percent | 77 nanomolar | [1] |
Inhibition Constant | 16 nanomolar | [1] |
Docking Score | -12.2390 kcal/mol | [3] |
Inhibition Type | Competitive | [3] [5] |
Hydrogen Bonds | 2 | [3] |
Isoeugenol acetate exhibits remarkable inhibitory activity against both α-glycosidase and α-amylase enzymes, demonstrating its potential as an antidiabetic agent through carbohydrate metabolism modulation [1] [11]. The compound shows exceptional potency against α-glycosidase with an inhibitory concentration fifty percent value of 19.25 nanomolar and an inhibition constant of 21 nanomolar [1] [12]. Against α-amylase, isoeugenol acetate demonstrates an inhibitory concentration fifty percent value of 411.5 nanomolar [1] [12].
Competitive binding studies reveal that isoeugenol acetate functions as a competitive inhibitor for both α-glycosidase and α-amylase enzymes [13] [14]. The inhibition mechanism involves direct competition between isoeugenol acetate and natural substrates for binding to the enzyme active sites [13] [5]. Kinetic analysis using Lineweaver-Burk plots demonstrates the characteristic pattern of competitive inhibition, with increased apparent Michaelis constant values and unchanged maximum velocity parameters [13] [6].
Molecular docking investigations have elucidated the binding interactions between isoeugenol acetate and carbohydrate-hydrolyzing enzymes [11] [4]. The compound binds within the active site of α-glycosidase through multiple non-bonded interactions, including hydrogen bonds and hydrophobic contacts with amino acid residues [11]. The binding affinity demonstrates higher efficiency than standard antidiabetic drugs, suggesting superior therapeutic potential [11].
The structure-activity relationship for carbohydrate enzyme inhibition indicates that the phenolic hydroxyl group and the acetate ester moiety both contribute to binding affinity [14] [9]. The hydroxyl group participates in hydrogen bonding with catalytic residues, while the acetate group enhances binding through hydrophobic interactions within the enzyme's substrate-binding pocket [9] [10]. The planar aromatic structure facilitates optimal positioning within the enzyme active site for maximal inhibitory effect [9].
Enzyme kinetics studies demonstrate that the inhibition of α-glycosidase and α-amylase by isoeugenol acetate follows classical competitive inhibition patterns [13] [15]. The reversible nature of inhibition allows for dose-dependent effects, with higher concentrations of isoeugenol acetate producing more pronounced enzyme inhibition [15] [6]. The inhibition can be overcome by increasing substrate concentrations, confirming the competitive mechanism [5] [7].
Enzyme | Inhibitory Concentration Fifty Percent | Inhibition Constant | Inhibition Type |
---|---|---|---|
α-Glycosidase | 19.25 nanomolar | 21 nanomolar | Competitive |
α-Amylase | 411.5 nanomolar | Not determined | Competitive |
Isoeugenol acetate demonstrates significant antioxidant capacity in various lipid peroxidation models, establishing its protective effects against oxidative damage [16] [17]. Research indicates that isoeugenol acetate effectively inhibits iron-mediated lipid peroxidation in biological membrane systems [16] [18]. The compound shows superior antioxidant activity compared to related phenolic compounds, including its parent compound isoeugenol [16] [19].
The mechanism of lipid peroxidation inhibition involves multiple pathways through which isoeugenol acetate exerts protective effects [17] [20]. The compound functions as a chain-breaking antioxidant by donating hydrogen atoms to lipid peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation [17] [19]. Additionally, isoeugenol acetate demonstrates metal-chelating properties, preventing iron and copper ions from catalyzing oxidative reactions [17] [18].
Thiobarbituric acid reactive substances assays have quantified the protective effects of isoeugenol acetate against lipid peroxidation in various model systems [20] [21]. The compound significantly reduces the formation of malondialdehyde and other aldehyde products generated during lipid peroxidation [20] [22]. Concentration-dependent protective effects have been observed, with higher concentrations of isoeugenol acetate providing enhanced protection against oxidative damage [20] [19].
Studies using rat brain homogenates demonstrate that isoeugenol acetate effectively inhibits ferrous ion-induced and ferric ion-induced lipid peroxidation [16]. The compound also provides protection against cumene hydroperoxide-induced oxidative damage [16]. These findings indicate broad-spectrum antioxidant activity across different oxidative stress conditions [16] [18].
The radical scavenging activity of isoeugenol acetate has been evaluated using 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid radical scavenging assays [23] [19]. Results demonstrate that isoeugenol acetate possesses potent free radical scavenging capacity, with effective concentration fifty percent values indicating strong antioxidant activity [23] [3]. The compound shows particular effectiveness against hydroxyl radicals and superoxide anions [16] [23].
Ferric reducing antioxidant power assays reveal that isoeugenol acetate possesses significant reducing capacity, contributing to its overall antioxidant profile [19] [24]. The reducing power correlates with the compound's ability to donate electrons to reactive species, neutralizing their oxidative potential [19]. This mechanism complements the hydrogen atom donation pathway in providing comprehensive antioxidant protection [17] [19].
Assay Method | Result | Comparison | Reference |
---|---|---|---|
DPPH Radical Scavenging | Effective Concentration Fifty Percent: 17.1 μg/mL | Superior to eugenol | [19] |
ABTS Radical Scavenging | Effective Concentration Fifty Percent: 87.9 μg/mL | Higher activity than eugenol | [19] |
Ferric Reducing Power | 18.4 mmol Fe(II)/g | Better than eugenol | [19] |
Lipid Peroxidation Inhibition | Significant reduction in TBARS | Potent protective effect | [16] [20] |